4-(2-Chloro-6-nitrophenyl)butan-2-amine 4-(2-Chloro-6-nitrophenyl)butan-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18230538
InChI: InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3
SMILES:
Molecular Formula: C10H13ClN2O2
Molecular Weight: 228.67 g/mol

4-(2-Chloro-6-nitrophenyl)butan-2-amine

CAS No.:

Cat. No.: VC18230538

Molecular Formula: C10H13ClN2O2

Molecular Weight: 228.67 g/mol

* For research use only. Not for human or veterinary use.

4-(2-Chloro-6-nitrophenyl)butan-2-amine -

Specification

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
IUPAC Name 4-(2-chloro-6-nitrophenyl)butan-2-amine
Standard InChI InChI=1S/C10H13ClN2O2/c1-7(12)5-6-8-9(11)3-2-4-10(8)13(14)15/h2-4,7H,5-6,12H2,1H3
Standard InChI Key LRBKYSBJJCNZDC-UHFFFAOYSA-N
Canonical SMILES CC(CCC1=C(C=CC=C1Cl)[N+](=O)[O-])N

Introduction

Structural and Molecular Characteristics

Core Molecular Framework

The compound’s backbone consists of a benzene ring with two electron-withdrawing substituents: a chlorine atom at position 2 and a nitro group (-NO₂) at position 6. The 4-position is linked to a butan-2-amine chain (-CH₂CH(NH₂)CH₂-), introducing both basicity and conformational flexibility. This combination creates a polarizable system with distinct electronic effects:

  • Nitro group: Strong electron-withdrawing via resonance, activating the ring toward electrophilic substitution at meta positions .

  • Chlorine atom: Moderately electron-withdrawing via inductive effects but ortho/para-directing in electrophilic reactions.

  • Butan-2-amine: Provides a nucleophilic site and potential for hydrogen bonding or coordination chemistry.

Table 1: Comparative Structural Data for 4-(2-Chloro-6-Nitrophenyl)Butan-2-Amine and Analogues

Property4-(2-Chloro-6-Nitrophenyl)Butan-2-Amine4-(2-Chloro-6-Nitrophenyl)Butan-2-Ol
Molecular FormulaC₁₀H₁₂ClN₃O₂ (inferred)C₁₀H₁₂ClNO₃
Molecular Weight~241.68 g/mol229.66 g/mol
Key Functional Groups-NO₂, -Cl, -NH₂-NO₂, -Cl, -OH

The replacement of the hydroxyl group in the analog with an amine group increases basicity and alters solubility profiles, favoring polar aprotic solvents .

Reactivity and Mechanistic Behavior

Nucleophilic Displacement Reactions

Studies on 2-chloro-4-nitrophenyl benzoates reveal that nitro and chloro substituents significantly influence reaction kinetics :

  • Nitro groups increase electrophilicity at the carbonyl carbon, accelerating aminolysis. For example, reactions with hydrazine exhibit rate constants 33–71 times higher than with glycylglycine, attributed to the α-effect (enhanced nucleophilicity from adjacent lone pairs) .

  • Chlorine substituents induce steric hindrance, altering transition-state stabilization. In Hammett plots, electron-donating groups (EDGs) on the benzoyl moiety cause negative deviations due to resonance stabilization of the ground state .

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